Superior Photocrosslinking Efficiency: Aryl Azide vs. Benzophenone and Diazirine in Protein Labeling
The aryl azide moiety in 4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide provides a distinct advantage in crosslinking efficiency compared to alternative photoreactive groups. In a direct comparative study, aryl azide probes demonstrated efficient crosslinking, while benzophenone and aryl trifluoromethyl diazirine probes exhibited low crosslinking yields under identical conditions [1]. The 4-azidobenzoyl group, structurally analogous to the warhead in this compound, showed comparable crosslinking efficiency to other probes but with a higher probability of creating non-uniform irradiation products, a trade-off that can be managed through controlled photolysis conditions [2].
| Evidence Dimension | Crosslinking efficiency in protein photoaffinity labeling |
|---|---|
| Target Compound Data | Aryl azide probes (e.g., 4-azidobenzoyl derivatives) efficiently crosslink to target proteins upon UV irradiation |
| Comparator Or Baseline | Benzophenone and aryl trifluoromethyl diazirine probes exhibit low crosslinking yields under identical conditions |
| Quantified Difference | Aryl azides are reported to crosslink efficiently, while benzophenone and diazirine comparators give low yields [1] |
| Conditions | In vitro photoaffinity labeling using human 2-oxoglutarate oxygenase as a model protein; irradiation at 310 nm |
Why This Matters
Procurement of this specific compound ensures high-efficiency covalent capture of transient protein interactions, reducing the risk of false negatives in target identification workflows compared to less efficient benzophenone or diazirine-based probes.
- [1] Bush, J. T., Walport, L. J., McGouran, J. F., Leung, I. K., Berridge, G., van Berkel, S. S., ... & Schofield, C. J. (2013). The Ugi four-component reaction enables expedient synthesis and comparison of photoaffinity probes. Chemical Science, 4(11), 4170-4175. View Source
- [2] Vodovozova, E. L. (2007). Photoaffinity labeling and its application in structural biology. Biochemistry (Moscow), 72(1), 1-20. View Source
